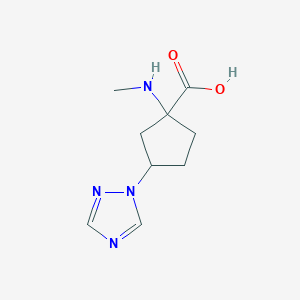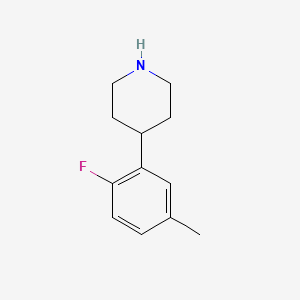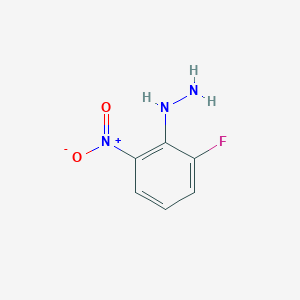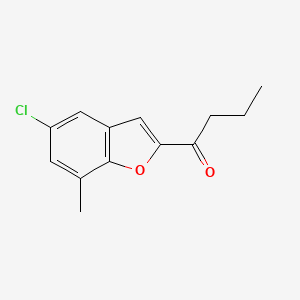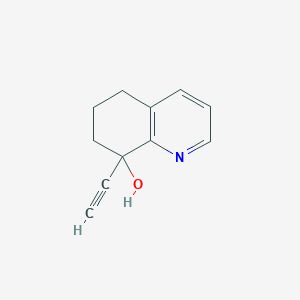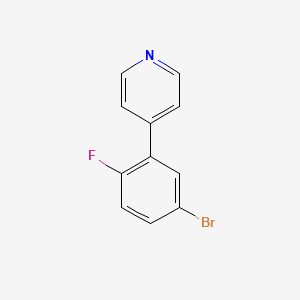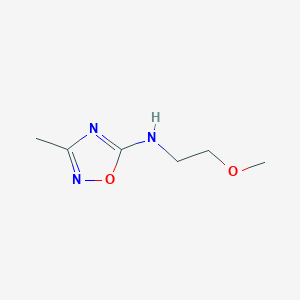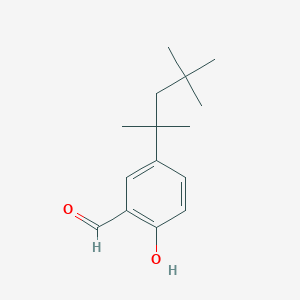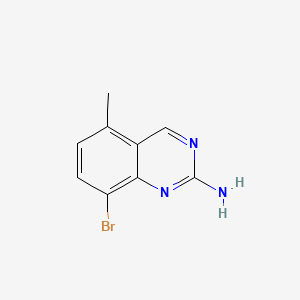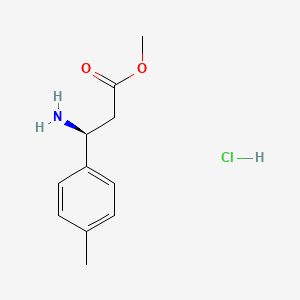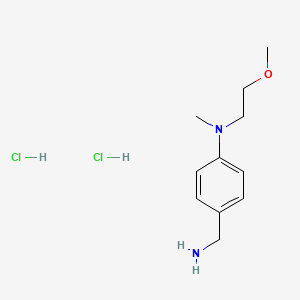
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a methoxyethyl group, and a methylaniline group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-(aminomethyl)aniline with 2-methoxyethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline
- 4-(aminomethyl)-N-methylaniline
- N-(2-methoxyethyl)-N-methylaniline
Uniqueness
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.
Properties
Molecular Formula |
C11H20Cl2N2O |
|---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline;dihydrochloride |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(7-8-14-2)11-5-3-10(9-12)4-6-11;;/h3-6H,7-9,12H2,1-2H3;2*1H |
InChI Key |
QVFQVCVAKNQHAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C1=CC=C(C=C1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


